2,4-Dichloro-9H-pyrimido[4,5-b]indole
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Overview
Description
2,4-Dichloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by a fused pyrimidine and indole ring system, with chlorine atoms substituted at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with indole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted pyrimidoindoles, N-oxides, and dechlorinated derivatives .
Scientific Research Applications
2,4-Dichloro-9H-pyrimido[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. For instance, as a GSK-3β inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in neurodegenerative diseases . The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that inhibit its function .
Comparison with Similar Compounds
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines: These compounds exhibit both microtubule depolymerizing and stabilizing effects.
2-Substituted 4-phenyl-9H-pyrimido[4,5-b]indoles: These derivatives have shown significant biological activities, including antibacterial properties.
Uniqueness: 2,4-Dichloro-9H-pyrimido[4,5-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H5Cl2N3 |
---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2,4-dichloro-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-7-5-3-1-2-4-6(5)13-9(7)15-10(12)14-8/h1-4H,(H,13,14,15) |
InChI Key |
VDEZXXZOBAODGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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